

# (R)-4-Isopropyloxazolidin-2-one CAS number and molecular structure

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Compound of Interest		
Compound Name:	(R)-4-Isopropyloxazolidin-2-one	
Cat. No.:	B1662103	Get Quote

An In-depth Technical Guide to **(R)-4-Isopropyloxazolidin-2-one** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(R)-4-Isopropyloxazolidin-2-one** is a chiral auxiliary widely employed in asymmetric synthesis. Its rigid heterocyclic structure and the stereodirecting influence of the isopropyl group make it a valuable tool for the stereocontrolled synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, applications in asymmetric synthesis with supporting quantitative data, and detailed experimental protocols.

### **Compound Identification and Properties**

The fundamental properties of **(R)-4-Isopropyloxazolidin-2-one** are summarized below, providing key identifiers and physicochemical data.



Property	Value	Reference(s)
CAS Number	95530-58-8	
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	
Molecular Weight	129.16 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	70-72 °C	
Optical Activity	$[\alpha]^{20}/D +17^{\circ} (c = 6 \text{ in ethanol})$	
SMILES	CC(C)[C@@H]1COC(=O)N1	
InChI Key	YBUPWRYTXGAWJX- YFKPBYRVSA-N	

## **Molecular Structure Diagram**

Caption: Molecular structure of (R)-4-Isopropyloxazolidin-2-one.

## **Applications in Asymmetric Synthesis**

The primary application of **(R)-4-isopropyloxazolidin-2-one** is as a chiral auxiliary to direct the stereochemical outcome of reactions such as alkylations, aldol additions, and Diels-Alder reactions. The auxiliary is first acylated, and the resulting N-acyl derivative is then used in the desired stereoselective transformation.

### **Quantitative Data on Performance**

The effectiveness of oxazolidinone auxiliaries is demonstrated by the high diastereoselectivity achieved in various carbon-carbon bond-forming reactions. The following table presents comparative data for related N-acyloxazolidinones in asymmetric alkylation and aldol reactions.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones



Entry	N- Acyloxa zolidino ne	Electrop hile	Base	Solvent	Temp. (°C)	Yield (%)	Diastere omeric Ratio (d.r.)
1	N- Propionyl -(S)-4- benzyl-2- oxazolidi none	Benzyl bromide	LDA	THF	-78	92	>99:1
2	N- Propionyl -(S)-4- isopropyl -2- oxazolidi none	Methyl iodide	NaHMDS	THF	-78	85	95:5
3	N- Butyryl- (R)-4- phenyl-2- oxazolidi none	Allyl iodide	LHMDS	THF	-78	90	98:2

Table 2: Asymmetric Aldol Reactions with N-Acyloxazolidinones



Entry	N- Acyloxa zolidino ne	Aldehyd e	Lewis Acid/Ba se	Solvent	Temp. (°C)	Yield (%)	Diastere omeric Ratio (d.r.)
1	N- Propionyl -(S)-4- benzyl-2- oxazolidi none	Benzalde hyde	Bu <sub>2</sub> BOTf / DIPEA	CH <sub>2</sub> Cl <sub>2</sub>	-78 to 0	85	>99:1 (syn)
2	N- Propionyl -(S)-4- isopropyl -2- oxazolidi none	Isobutyra Idehyde	Bu₂BOTf / Et₃N	CH2Cl2	-78 to 0	91	98:2 (syn)
3	N- Propionyl -(R)-4- phenyl-2- oxazolidi none	Propional dehyde	TiCl4 / DIPEA	CH2Cl2	-78 to 0	88	95:5 (syn)

## **Experimental Protocols**

Detailed methodologies for the N-acylation of the chiral auxiliary and a subsequent asymmetric aldol reaction are provided below. These protocols are fundamental to the application of **(R)-4-isopropyloxazolidin-2-one** in synthesis.

## Protocol 1: N-Acylation of (R)-4-Isopropyloxazolidin-2-one[4][6]

This procedure describes the acylation of the oxazolidinone, a necessary first step for its use as a chiral auxiliary.



#### Materials:

- (R)-4-Isopropyloxazolidin-2-one
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Acyl chloride (e.g., propionyl chloride)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution

#### Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (R)-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
- Add the desired acyl chloride (1.1 eq) dropwise.
- Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
- Quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

# Protocol 2: Asymmetric Boron-Mediated Aldol Reaction[4][6]



This protocol details a highly diastereoselective syn-aldol reaction using the N-acylated chiral auxiliary.

#### Materials:

- N-Acyl-(R)-4-isopropyloxazolidin-2-one (from Protocol 1)
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Dibutylboron triflate (Bu<sub>2</sub>BOTf)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
- Aldehyde (e.g., isobutyraldehyde)
- Phosphate buffer (pH 7)
- Methanol (MeOH)
- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)

#### Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous CH<sub>2</sub>Cl<sub>2</sub>.
- Cool the solution to -78 °C.
- Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA or Et₃N (1.2 eq).
- Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to facilitate complete enolization.
- Cool the reaction mixture back down to -78 °C.
- Add the aldehyde (1.2 eq), either neat or as a solution in anhydrous CH<sub>2</sub>Cl<sub>2</sub>, dropwise.
- Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

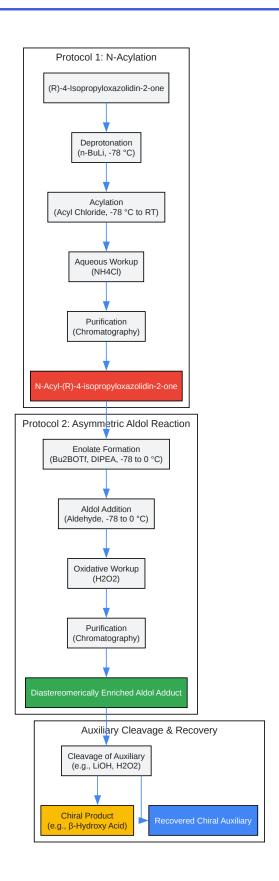


- Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
- Stir the mixture vigorously for 1 hour at 0 °C.
- Concentrate the mixture under reduced pressure to remove organic solvents.
- Extract the aqueous residue with CH2Cl2 or ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude aldol adduct by flash column chromatography on silica gel.

## **Experimental Workflow Visualization**

The following diagram illustrates the typical workflow for the application of **(R)-4-isopropyloxazolidin-2-one** in an asymmetric aldol reaction.





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Caption: Workflow for asymmetric aldol reaction using **(R)-4-isopropyloxazolidin-2-one**.







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